Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside
Brand Name: Vulcanchem
CAS No.: 79389-52-9
VCID: VC20837046
InChI: InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
SMILES: CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H24O9S
Molecular Weight: 392.4 g/mol

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

CAS No.: 79389-52-9

Cat. No.: VC20837046

Molecular Formula: C16H24O9S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside - 79389-52-9

CAS No. 79389-52-9
Molecular Formula C16H24O9S
Molecular Weight 392.4 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
Standard InChI Key YPNFVZQPWZMHIF-RBGFHDKUSA-N
Isomeric SMILES CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Chemical Identity and Structure

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside belongs to the class of thiosugars, which are characterized by the replacement of an oxygen atom with sulfur at a specific position in the sugar molecule. This compound specifically involves the modification of mannose with an ethyl group attached to the sulfur at the anomeric position, along with acetyl groups protecting the hydroxyl groups at positions 2, 3, 4, and 6.

Basic Identification Data

The compound is uniquely identified through several standard chemical identifiers, as detailed in the following table:

ParameterValue
CAS Number79389-52-9
Molecular FormulaC₁₆H₂₄O₉S
Molecular Weight392.42 g/mol
IUPAC Name[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Standard InChIKeyYPNFVZQPWZMHIF-RBGFHDKUSA-N

These identification parameters provide essential reference points for researchers and manufacturers working with this compound .

Structural Characteristics

The compound features a mannopyranose ring with four acetyl protecting groups and an ethyl thioether at the anomeric position. The alpha configuration at the anomeric carbon is particularly important for its reactivity and applications. Commercial preparations often contain up to 20% of the beta isomer, which can affect the compound's behavior in certain applications .

The structural arrangement provides specific stereochemistry that influences its reactivity. The acetyl groups serve as protecting groups for the hydroxyl functions, while the thioether linkage at the anomeric position creates unique reactivity compared to traditional O-glycosides .

Physical and Chemical Properties

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside possesses distinctive physical and chemical properties that influence its handling, storage, and application in research settings.

Physical Properties

The compound presents as a white crystalline solid with a defined melting point range of 107-108°C . Its crystalline nature facilitates handling and storage while providing a high degree of purity necessary for research applications.

Solubility Profile

The solubility characteristics of this compound are particularly relevant for laboratory applications. It demonstrates good solubility in several organic solvents:

SolventSolubility
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Ethyl acetate (EtOAc)Soluble
Methanol (MeOH)Soluble

This solubility profile makes the compound versatile for various synthetic and analytical procedures .

Stability and Reactivity

The thioether linkage at the anomeric position provides enhanced stability compared to traditional O-glycosides. This stability is particularly valuable in glycosylation reactions where traditional glycosyl donors might undergo undesired side reactions. The compound demonstrates selective reactivity under specific conditions, making it suitable for controlled glycosylation processes .

Synthesis and Preparation

The preparation of Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside involves sophisticated synthetic strategies that require careful control of reaction conditions to ensure stereoselectivity and high yields.

Synthetic Pathways

The synthesis typically begins with mannose as the starting material and proceeds through multiple steps. The process generally involves:

  • Protection of hydroxyl groups through acetylation

  • Activation of the anomeric position

  • Introduction of the thioethyl group through nucleophilic substitution

  • Stereoselective control to favor the alpha configuration

These synthetic steps require precise control of reaction conditions to achieve the desired stereochemistry at the anomeric position.

Technical Challenges

Synthesizing this compound presents several challenges, particularly in controlling the alpha/beta ratio at the anomeric position. The formation of the alpha anomer is favored under specific conditions, but commercial preparations often contain up to 20% of the beta isomer . Purification techniques, including recrystallization and chromatography, are employed to enhance the purity and stereoselectivity of the final product.

Applications in Research

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside serves multiple critical functions in carbohydrate chemistry and related research fields.

Glycosylation Reactions

The compound functions as an effective glycosyl donor in synthetic carbohydrate chemistry. Its enhanced stability and controlled reactivity make it particularly valuable for challenging glycosylation reactions where traditional donors might fail. The thioglycoside functionality can be activated under specific conditions, allowing for selective glycosylation reactions .

Enzymatic Studies

Researchers utilize this compound to investigate enzymatic glycosylation processes and enzyme specificity. The thiosugar structure provides a unique substrate for studying enzyme-substrate interactions, offering insights into the mechanisms of carbohydrate-processing enzymes .

Building Block in Complex Oligosaccharide Synthesis

As a key building block in the synthesis of complex oligosaccharides and glycoconjugates, this compound enables the construction of sophisticated carbohydrate structures. These complex structures find applications in:

  • Development of carbohydrate-based materials

  • Creation of glycomimetics for biological studies

  • Fabrication of glycan microarrays for high-throughput screening

  • Investigation of carbohydrate-protein interactions

SupplierProduct DescriptionPackagingPurityPrice Range
TRCEthyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside2g, 10gNot specified$120-$395
US BiologicalEthyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside5gNot specified$460
Medical Isotopes, Inc.Ethyl 2-3-4-6-tetra-O-acetyl-D-thiomannopyranoside5gMin 80% α-anomer$595
Biosynth CarbosynthEthyl 2,3,4,6-tetra-O-acetyl-D-thiomannopyranoside25gMin 80% a-anomer$800
Santa Cruz BiotechnologyEthyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside5gNot specified$380

This pricing and packaging information demonstrates the compound's commercial accessibility for research purposes .

Quality Specifications

Commercial preparations specify a minimum chemical purity of 98% as determined by proton nuclear magnetic resonance (¹H-NMR) spectroscopy . The alpha-anomer content is typically guaranteed to be at least 80%, with the remainder being the beta isomer .

Research Significance and Future Directions

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside continues to play a vital role in advancing carbohydrate chemistry and glycobiology research.

Current Research Applications

The compound's unique properties have established it as an indispensable tool in carbohydrate chemistry research. Its applications extend to diverse research areas:

  • Development of selective glycosylation methodologies

  • Investigation of enzyme-substrate interactions in glycosyltransferases

  • Synthesis of complex carbohydrate structures for biological studies

  • Creation of carbohydrate-based materials with specialized properties

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